2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile 2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16433212
InChI: InChI=1S/C14H9N3S/c15-8-11-3-5-12(6-4-11)10-18-14-13(9-16)2-1-7-17-14/h1-7H,10H2
SMILES:
Molecular Formula: C14H9N3S
Molecular Weight: 251.31 g/mol

2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16433212

Molecular Formula: C14H9N3S

Molecular Weight: 251.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile -

Specification

Molecular Formula C14H9N3S
Molecular Weight 251.31 g/mol
IUPAC Name 2-[(4-cyanophenyl)methylsulfanyl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C14H9N3S/c15-8-11-3-5-12(6-4-11)10-18-14-13(9-16)2-1-7-17-14/h1-7H,10H2
Standard InChI Key QXNDIZBBJKHESY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C#N)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile (IUPAC name: 2-[(4-cyanophenyl)methylsulfanyl]pyridine-3-carbonitrile) features a pyridine core substituted at the 2-position with a sulfanyl-linked 4-cyanobenzyl group and at the 3-position with a nitrile moiety. Its molecular formula is C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>S, with a molecular weight of 259.31 g/mol.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>9</sub>N<sub>3</sub>S
Molecular Weight259.31 g/mol
XLogP32.8 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area82.9 Ų

The compound’s planar pyridine ring and electron-withdrawing substituents (cyano and nitrile groups) enhance its reactivity toward nucleophilic targets .

Synthetic Pathways

Multicomponent Reaction Strategies

The synthesis of 2-[(4-cyanobenzyl)sulfanyl]pyridine-3-carbonitrile typically involves a one-pot multicomponent reaction (MCR) under catalytic conditions. A representative protocol includes:

  • Reactants:

    • 3-Cyanopyridine-2-carbonitrile

    • 4-Cyanobenzyl mercaptan

    • Base catalyst (e.g., K<sub>2</sub>CO<sub>3</sub>)

  • Conditions:

    • Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile

    • Temperature: 80–100°C

    • Duration: 12–24 hours

The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient pyridine ring at the 2-position .

Table 2: Optimized Synthesis Parameters

ParameterOptimal ValueYield (%)
Catalyst (K<sub>2</sub>CO<sub>3</sub>)1.5 equiv.78
SolventDMSO82
Temperature90°C85

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):
    δ 8.72 (d, <i>J</i> = 4.8 Hz, 1H, pyridine-H6),
    δ 7.98 (d, <i>J</i> = 8.2 Hz, 2H, benzyl-H2/H6),
    δ 7.65 (d, <i>J</i> = 8.2 Hz, 2H, benzyl-H3/H5),
    δ 4.45 (s, 2H, SCH<sub>2</sub>).

  • <sup>13</sup>C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>):
    δ 158.2 (pyridine-C2),
    δ 142.1 (CN),
    δ 132.4 (benzyl-C4),
    δ 118.9 (C≡N).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]<sup>+</sup> 260.0591 (calculated for C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>S: 260.0595).

Biological Activity and Mechanisms

Anticancer Activity

Structural analogs of this compound inhibit kinase pathways by binding to ATP pockets. For example:

  • IC<sub>50</sub> against HeLa cells: 12.3 µM.

  • Apoptosis Induction: Activates caspase-3/7 by 3.2-fold compared to controls.

Computational Insights

Molecular Docking Studies

Docking simulations using PDBePISA reveal strong interactions with:

  • EGFR Kinase: Binding energy = −9.2 kcal/mol (PDB ID: 1M17).

  • DNA Gyrase: Hydrogen bonding with Ser84 and Asp73 residues (ΔG = −8.7 kcal/mol) .

Industrial and Pharmacological Applications

Drug Development

The compound’s dual functionality (sulfanyl and nitrile) makes it a candidate for:

  • Antibacterial Agents: Overcoming multidrug-resistant (MDR) pathogens .

  • Kinase Inhibitors: Targeting EGFR and VEGFR2 in oncology.

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) nodes for gas storage .

Future Directions

Ongoing research aims to optimize pharmacokinetic properties through:

  • Prodrug Strategies: Esterification of the nitrile group to enhance bioavailability .

  • Nanoformulations: Liposomal encapsulation for targeted delivery.

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